
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C27H27NO2S and a molecular weight of 429.578 . This compound is known for its complex structure, which includes a pyrrolidine ring, a phenylbenzo(b)thienyl group, and a methoxy group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenylbenzo(b)thienyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Phenylbenzo(b)thienyl derivatives: Compounds with similar phenylbenzo(b)thienyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
34289-01-5 |
|---|---|
Molecular Formula |
C27H27NO2S |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-1-benzothiophen-3-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2S/c1-29-23-13-14-24-25(19-23)31-27(21-7-3-2-4-8-21)26(24)20-9-11-22(12-10-20)30-18-17-28-15-5-6-16-28/h2-4,7-14,19H,5-6,15-18H2,1H3 |
InChI Key |
UBSYZHNXWQNAPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
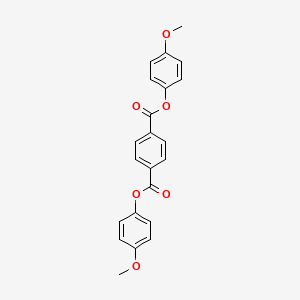
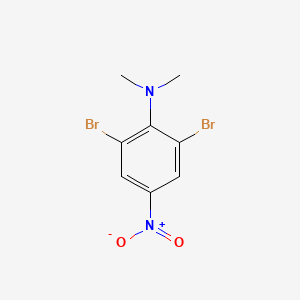

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
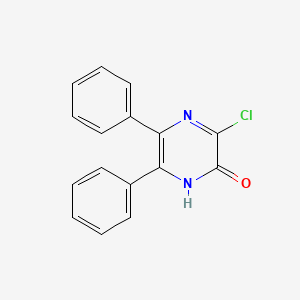
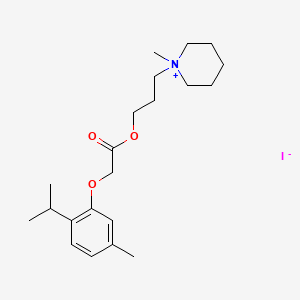
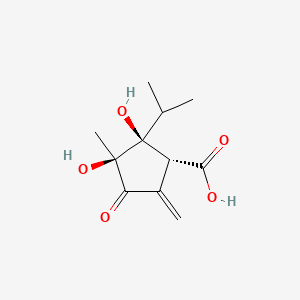
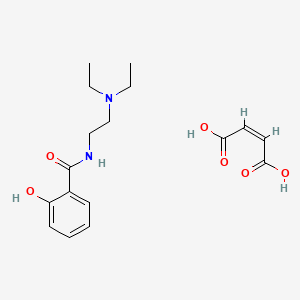
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)


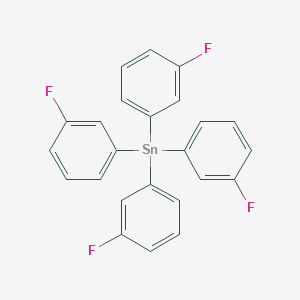
![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
